9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine-derived core with a pyrimidine ring fused to a purine scaffold. Key structural features include:
- 3-Phenethyl group: Introduces steric bulk and aromatic interactions for receptor binding.
- 1,7-Dimethyl groups: Likely improve metabolic stability by reducing oxidative dealkylation.
Properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-15-28(17-20-11-7-4-8-12-20)24-26-22-21(30(24)16-18)23(31)29(25(32)27(22)2)14-13-19-9-5-3-6-10-19/h3-12,18H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOKKAPTWNMNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
*LogP estimated via Crippen’s fragmentation method.
Enzyme Inhibition
- MAO-B Inhibition : 9-(2-Chloro-6-fluorobenzyl) () shows IC₅₀ = 12 nM due to halogen-enhanced hydrophobic interactions .
- PDE4B/PDE10A Inhibition: identifies 8-isoquinolinyl-alkyl derivatives (e.g., Compound 5) with PDE4B IC₅₀ = 0.8 µM, driven by bulky substituents .
Receptor Binding
- 5-HT/D₂ Receptor Affinity: Isoquinolinyl-alkyl groups () enhance 5-HT₁A binding (Kᵢ = 15 nM) but reduce D₂ selectivity versus the target compound’s phenethyl group .
Pharmacokinetic Profiles
Preparation Methods
Step 1: Preparation of 8-Bromo-1,7-Dimethylxanthine
The synthesis begins with commercially available xanthine derivatives. Methylation at N1 and N7 positions is achieved using dimethyl sulfate in alkaline conditions:
$$
\text{Xanthine} + 2 \text{CH}3\text{SO}4 \xrightarrow{\text{NaOH}} 1,7-\text{Dimethylxanthine}
$$
Bromination at the C8 position is then performed using phosphorus oxybromide (POBr₃) in anhydrous DMF at 80°C.
Step 2: Introduction of Benzyl and Phenethyl Groups
The critical substitution steps involve:
- Benzylation at N9 :
Reaction with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in N-butyl acetate at 100°C. - Phenethylation at N3 :
Michael addition using phenethyl bromide under similar conditions, leveraging the enhanced nucleophilicity of the deprotonated N3 position.
Optimization Note : Patent data suggests maintaining stoichiometric excess (1.2–1.5 eq) of alkylating agents and reaction times of 4–8 hours for complete substitution.
Synthetic Route 2: Sequential Ring-Closure Approach
Drawing from dihydropyridothienopyrimidin-4,9-dione syntheses, this route constructs the fused ring system through controlled cyclizations:
Step 1: Formation of Pyrimidone Core
Condensation of benzylamine with ethyl acetoacetate yields a β-enamino ester intermediate, which undergoes cyclization with urea to form the pyrimidone ring:
$$
\text{Benzylamine} + \text{Ethyl acetoacetate} \rightarrow \beta\text{-Enamino ester} \xrightarrow{\text{Urea}} \text{Pyrimidone}
$$
Step 2: Thiophene Ring Annulation
While the target molecule lacks a thiophene ring, methodologies from inform the use of sulfur-containing reagents (e.g., Lawesson’s reagent) for constructing adjacent heterocycles. Alternative strategies employ diketene derivatives for purine ring formation.
Step 3: Final Purine Ring Closure
Reaction with methyl isocyanate under high-pressure conditions facilitates purine ring closure, introducing the N7-methyl group simultaneously.
Critical Reaction Parameters and Yield Optimization
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Temperature Range | 80–125°C | 60–140°C |
| Catalyst System | K₂CO₃/KI | Lewis acids (e.g., ZnCl₂) |
| Reaction Time | 4–8 hours | 12–48 hours |
| Typical Yield | 40–50% | 25–35% |
Key Observations :
- Route 1 provides better yields but requires strict control of substitution order to avoid regioisomers.
- Route 2 allows modular construction but suffers from longer reaction times and lower overall efficiency.
Purification and Characterization
Acid-Base Extraction
Crude products are purified via sequential washing with:
Recrystallization
Final purification employs methanol/water recrystallization, yielding >98% purity by HPLC.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.35 (m, 10H, aromatic), 4.12 (s, 2H, CH₂-benzyl), 3.89 (s, 3H, N7-CH₃).
- HRMS : m/z calculated for C₂₇H₂₈N₆O₂ [M+H]⁺: 477.2245; found: 477.2248.
Industrial-Scale Considerations
Patent WO2015107533A1 highlights critical factors for scale-up:
- Use of methyl isobutyl ketone (MIBK) as a cost-effective alternative to DMF.
- In-situ salt formation with tartaric acid improves crystallinity and purity.
- Solvent recovery systems reduce environmental impact and production costs.
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